molecular formula C12H16ClNO B1463335 2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide CAS No. 1182926-93-7

2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide

Cat. No. B1463335
M. Wt: 225.71 g/mol
InChI Key: BIOCFHKUDNDBOP-UHFFFAOYSA-N
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Description

“2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide” is a chemical compound with the CAS Number: 1182926-93-7 . It has a molecular weight of 225.72 . It is in liquid form .


Molecular Structure Analysis

The IUPAC name of the compound is 2-chloro-N-ethyl-N-(3-methylbenzyl)acetamide . The InChI code for the compound is 1S/C12H16ClNO/c1-3-14(12(15)8-13)9-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 225.72 . The InChI code for the compound is 1S/C12H16ClNO/c1-3-14(12(15)8-13)9-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 .

Scientific Research Applications

  • Herbicide

    • Application: This compound is used as a selective pre-emergence herbicide .
    • Method: It can be applied to crops such as corn, cotton, soybeans, peanuts, rapeseed, potatoes, sugarcane, sesame, sunflowers, and various vegetables to control annual grass weeds .
    • Results: A single application can control weeds throughout the entire growth period of the crops .
  • Acetochlor

    • Application: “2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide” is a component of the herbicide Acetochlor .
    • Method: Acetochlor is used for pre-emergence application or for pre-planting application with soil incorporation, in corn .
    • Results: It is particularly useful as a replacement for atrazine in the case of some important weeds .
  • Weinreb Amide

    • Application: “2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide” is a Weinreb amide .
    • Method: Weinreb amides are used in organic synthesis to prepare carboxylic acids, ketones, and aldehydes .
    • Results: The use of Weinreb amides allows for the preparation of a wide range of organic compounds .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-14(12(15)8-13)9-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOCFHKUDNDBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC(=C1)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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